3-Neopentylazetidin-3-ol
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Overview
Description
3-Neopentylazetidin-3-ol is a nitrogen-containing heterocyclic compound with the molecular formula C8H17NO. It features a four-membered azetidine ring substituted with a neopentyl group and a hydroxyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of azetidin-3-one with neopentyl bromide in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF) to form the desired product .
Industrial Production Methods: While specific industrial production methods for 3-Neopentylazetidin-3-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-Neopentylazetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azetidine ring can be reduced to form a more stable amine.
Substitution: The neopentyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted azetidines, ketones, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Neopentylazetidin-3-ol has several applications in scientific research:
Biology: Its structural similarity to natural amino acids makes it a useful surrogate in peptidomimetic research.
Industry: It can be used in the production of polymers and other materials with unique properties.
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
3-(2,2-dimethylpropyl)azetidin-3-ol |
InChI |
InChI=1S/C8H17NO/c1-7(2,3)4-8(10)5-9-6-8/h9-10H,4-6H2,1-3H3 |
InChI Key |
XSINGDWPGDOARC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1(CNC1)O |
Origin of Product |
United States |
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